Target Compound Exhibits Significantly Higher LogP Compared to the Unsubstituted Core Scaffold
The introduction of lipophilic substituents substantially differentiates the target from the minimal core scaffold. The unsubstituted pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core has a molecular weight of 173.1 g/mol and a topological polar surface area of 76.3 Ų [1], suggesting a very different pharmacological profile from the target compound, which has a calculated LogP of 1.98 .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.98 |
| Comparator Or Baseline | Unsubstituted pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core |
| Quantified Difference | Not directly comparable; target LogP is >1.0 log unit above baseline, indicating markedly different membrane permeability and bioavailability potential. |
| Conditions | Computed by Hit2Lead (XLogP) vs. inferred baseline physicochemical characteristics. |
Why This Matters
A significant LogP difference is a critical procurement decision factor, as it directly impacts the compound's passive membrane permeability, a key parameter in cell-based kinase assays.
- [1] PubChem. CID 16653891, Compound Summary: 7-benzyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. View Source
